molecular formula C7H15O3P B12648710 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 118792-93-1

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide

Katalognummer: B12648710
CAS-Nummer: 118792-93-1
Molekulargewicht: 178.17 g/mol
InChI-Schlüssel: YLEFPUAVFXQROD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound belonging to the class of 1,3,2-dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the phosphorus atom in the ring structure imparts unique chemical and biological properties to these compounds, making them significant in various fields such as medicinal chemistry and pesticide science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridic acid, which then undergoes cyclization to form the desired dioxaphosphorinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted dioxaphosphorinanes .

Wissenschaftliche Forschungsanwendungen

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antitumor activity and enzyme regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane
  • 2-Butylthio-2-oxo-1,3,2-oxazaphosphorinane
  • 2-Butylthio-2-thioxo-1,3,2-dioxaphosphorinane

Uniqueness

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

118792-93-1

Molekularformel

C7H15O3P

Molekulargewicht

178.17 g/mol

IUPAC-Name

2-butyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H15O3P/c1-2-3-7-11(8)9-5-4-6-10-11/h2-7H2,1H3

InChI-Schlüssel

YLEFPUAVFXQROD-UHFFFAOYSA-N

Kanonische SMILES

CCCCP1(=O)OCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.